3-Bromo-2-hydroxyphenyl boronic acid
Overview
Description
3-Bromo-2-hydroxyphenyl boronic acid is a chemical compound with the molecular formula C6H6BBrO3 . It has an average mass of 216.825 Da and a monoisotopic mass of 215.959335 Da .
Synthesis Analysis
The synthesis of this compound can be achieved from Trimethyl borate and 2,6-Dibromophenol .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 6 hydrogen atoms, 1 boron atom, 1 bromine atom, and 3 oxygen atoms . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 340.0±52.0 °C at 760 mmHg, and a flash point of 159.4±30.7 °C .Chemical Reactions Analysis
This compound is involved in various organic reactions. It is used in Suzuki-Miyaura coupling, a reaction that forms carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .Physical and Chemical Properties Analysis
This compound has a molar refractivity of 42.5±0.4 cm3, a polar surface area of 61 Å2, and a molar volume of 117.4±5.0 cm3 . It also has a polarizability of 16.9±0.5 10-24 cm3 and a surface tension of 68.7±5.0 dyne/cm .Scientific Research Applications
Experimental and Computational Studies
Karabacak et al. (2014) conducted a comprehensive study on 3-bromophenylboronic acid, a derivative of boronic acid, utilizing both experimental techniques (FT-IR, FT-Raman, UV–Vis, NMR) and theoretical (DFT) calculations. This research provides critical insights into the molecular structure and properties of boronic acid derivatives, laying the groundwork for further applications in materials science and organic synthesis Karabacak et al., 2014.
Boronic Acid in Synthetic Chemistry
The synthesis and applications of boronic acid derivatives have been widely explored due to their utility in Suzuki cross-coupling reactions, a cornerstone in creating biologically active compounds and pharmaceutical agents. For instance, Das et al. (2003) synthesized amino-3-fluorophenyl boronic acid, demonstrating the compound's potential in constructing glucose-sensing materials, highlighting the role of boronic acids in medicinal chemistry and sensor development Das et al., 2003.
Catalysis and Organic Reactions
Boronic acids have been identified as versatile catalysts in organic reactions. For example, Hashimoto et al. (2015) discovered a new boronic acid catalysis enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals. This catalytic activity opens avenues for producing densely functionalized cyclohexanes, underscoring the importance of boronic acids in catalytic organic synthesis Hashimoto et al., 2015.
Boronic Acid in Sensor Development
Boronic acids have been pivotal in developing sensors, particularly for detecting saccharides and diol-containing compounds due to their ability to form reversible covalent bonds. Wannapob et al. (2010) utilized 3-aminophenylboronic acid to detect bacteria through affinity binding with diol-groups on bacterial cell walls. This application showcases the potential of boronic acids in environmental monitoring and healthcare Wannapob et al., 2010.
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-hydroxyphenyl boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, which this compound participates in, affects the carbon–carbon bond formation pathway . This reaction leads to the creation of new carbon–carbon bonds, which can have significant downstream effects on the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water, undergoing hydrolysis . This could potentially impact the bioavailability of this compound.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the pH of the environment strongly influences the rate of hydrolysis of boronic acids, with the reaction being considerably accelerated at physiological pH .
Safety and Hazards
Future Directions
While specific future directions for 3-Bromo-2-hydroxyphenyl boronic acid are not mentioned in the retrieved sources, boronic acids in general are widely used in organic synthesis and medicinal chemistry. They are key components in Suzuki-Miyaura coupling, which is a powerful tool for creating carbon-carbon bonds. This suggests that this compound will continue to be a valuable reagent in various chemical reactions .
Properties
IUPAC Name |
(3-bromo-2-hydroxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILLYOUMVYALAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620053 | |
Record name | (3-Bromo-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89488-24-4 | |
Record name | (3-Bromo-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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